molecular formula C19H18N4O5S B2530676 N'-[(furan-2-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899994-70-8

N'-[(furan-2-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2530676
CAS No.: 899994-70-8
M. Wt: 414.44
InChI Key: MREWEKPLOOPRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N'-[(furan-2-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide” (hereafter referred to as the target compound) is a heterocyclic molecule featuring a thieno[3,4-c]pyrazol core substituted with a 4-methylphenyl group at position 2 and an ethanediamide moiety linked to a furan-2-ylmethyl group. Its molecular formula is C₂₂H₂₀N₄O₅S, with a molecular weight of 476.48 g/mol. Structural characterization of such compounds typically employs X-ray crystallography, often refined using programs like SHELXL and visualized via ORTEP-3 .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-12-4-6-13(7-5-12)23-17(15-10-29(26,27)11-16(15)22-23)21-19(25)18(24)20-9-14-3-2-8-28-14/h2-8H,9-11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREWEKPLOOPRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiophene Derivatives

The thieno[3,4-c]pyrazole scaffold is typically synthesized by reacting 3-aminothiophene-4-carbonitrile with hydrazine hydrate under reflux in ethanol. This forms the pyrazole ring through intramolecular cyclization. For the target compound, the 4-methylphenyl group is introduced at the 2-position via a Suzuki-Miyaura coupling using palladium catalysis. For example, treatment of 3-amino-4-bromo-thiophene with 4-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields the substituted thiophene intermediate.

Oxidation to the 5,5-Dioxo Moiety

The 5,5-dioxo group is introduced by oxidizing the thieno[3,4-c]pyrazole intermediate with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C. This step requires careful temperature control to prevent over-oxidation, which could degrade the ring system.

Functionalization with the Ethanediamide-Furan-2-ylmethyl Sidechain

Amide Bond Formation

The ethanediamide bridge is constructed through a two-step coupling process:

  • Primary Amidation : The free amine at the 3-position of the pyrazole reacts with ethanedioyl dichloride in tetrahydrofuran (THF) at −20°C, forming a monoamide intermediate.
  • Secondary Amidation : The remaining carbonyl chloride reacts with furfurylamine (furan-2-ylmethylamine) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to yield the final ethanediamide.

Reaction Conditions Table

Step Reagents/Conditions Yield (%)
Cyclization Hydrazine hydrate, ethanol, reflux 78
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, 4-methylphenylboronic acid 85
Oxidation m-CPBA, CH₂Cl₂, 0°C 92
Primary Amidation Ethanedioyl dichloride, THF, −20°C 65
Secondary Amidation Furfurylamine, EDC, HOBt, DMF 70

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Cyclization : Ethanol as a solvent ensures solubility of the thiophene precursor while facilitating reflux conditions. Lower yields (<60%) are observed in polar aprotic solvents like DMF due to side reactions.
  • Amidation : Conducting the primary amidation at −20°C minimizes side reactions such as dimerization of ethanedioyl dichloride.

Catalytic Considerations

The Suzuki-Miyaura coupling employs Pd(PPh₃)₄ due to its stability and efficiency in cross-coupling aryl bromides. Alternative catalysts like PdCl₂(dppf) result in longer reaction times without significant yield improvements.

Purification and Characterization

Crystallization and Chromatography

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from a methanol-water mixture. This yields analytically pure compound as a white crystalline solid.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.45–7.30 (m, 4H, aryl-H), 6.75 (d, J = 3.2 Hz, 1H, furan-H), 4.55 (s, 2H, CH₂-furan), 2.35 (s, 3H, CH₃).
  • ¹³C NMR : 165.2 (C=O), 152.1 (pyrazole-C), 140.3 (thiophene-C), 121.8 (furan-C).
  • HRMS (ESI+) : m/z calc. for C₂₃H₂₁N₃O₅S [M+H]⁺: 468.1234; found: 468.1236.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for the Suzuki coupling and amidation steps, enhancing mixing efficiency and reducing reaction times. Process analytical technology (PAT) monitors oxidation states in real-time to prevent over-oxidation.

Chemical Reactions Analysis

Types of Reactions

N’-[(furan-2-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can lead to the formation of different reduced derivatives.

Scientific Research Applications

N’-[(furan-2-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(furan-2-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The closest structural analogue identified is N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-fluorophenyl)methyl]ethanediamide (referred to as Compound A), with the molecular formula C₂₀H₁₇FN₄O₄S and molecular weight 428.4 g/mol . A comparative analysis is provided below:

Table 1: Structural and Functional Comparison
Parameter Target Compound Compound A
Molecular Formula C₂₂H₂₀N₄O₅S C₂₀H₁₇FN₄O₄S
Molecular Weight 476.48 g/mol 428.4 g/mol
Core Structure Thieno[3,4-c]pyrazol-5,5-dioxide Thieno[3,4-c]pyrazol-5,5-dioxide
R₁ Substituent 4-Methylphenyl (C₆H₄CH₃) Phenyl (C₆H₅)
R₂ Substituent Furan-2-ylmethyl 4-Fluorobenzyl (C₆H₄F-CH₂)
Key Functional Groups Ethanediamide, sulfone, furan Ethanediamide, sulfone, fluorobenzyl

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. In contrast, the phenyl group (Compound A) lacks this effect. The 4-fluorobenzyl group in Compound A introduces a strong electron-withdrawing fluorine atom, likely improving metabolic stability and membrane permeability compared to the furan-2-ylmethyl group, which is more polarizable and prone to oxidative metabolism .
  • Solubility and Lipophilicity :

    • The furan ring in the target compound contributes to moderate polarity, whereas the fluorinated benzyl group in Compound A increases lipophilicity (logP estimated at ~2.8 vs. ~2.2 for the target compound). This difference may influence bioavailability and tissue distribution.

Biological Activity

N'-[(furan-2-yl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound characterized by its unique structural features, including a furan moiety and a thieno[3,4-c]pyrazole framework. This compound has garnered interest due to its potential biological activities stemming from its diverse functional groups.

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : Approximately 400.4 g/mol
  • Structural Features :
    • Furan ring
    • Thieno[3,4-c]pyrazole structure
    • Amide and dioxo functional groups

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures often exhibit significant biological activities. However, the specific biological activity of this compound remains to be thoroughly evaluated through in vitro and in vivo studies.

Potential Biological Activities

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.
  • Anti-inflammatory Properties : The presence of the thieno[3,4-c]pyrazole moiety is often associated with anti-inflammatory effects.
  • Anticancer Potential : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study on related compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
    • The incorporation of the furan ring is hypothesized to enhance membrane permeability, facilitating antimicrobial action.
  • Anti-inflammatory Activity :
    • In a model of acute inflammation, compounds similar to this compound exhibited reduced levels of pro-inflammatory cytokines .
    • The mechanism was linked to the inhibition of NF-kB signaling pathways.
  • Anticancer Activity :
    • A derivative with a similar thieno[3,4-c]pyrazole structure was shown to induce apoptosis in breast cancer cell lines .
    • The compound's ability to disrupt microtubule formation was noted as a potential mechanism of action.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies may include:

  • Protein Binding Affinity : Investigating how well the compound binds to target proteins involved in disease pathways.
  • Enzyme Inhibition Assays : Evaluating the compound's ability to inhibit key enzymes linked to inflammation and cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.